2-((3-Aminophenyl)(methyl)amino)-N,N-dimethylacetamide
Description
2-((3-Aminophenyl)(methyl)amino)-N,N-dimethylacetamide is a substituted acetamide derivative featuring a 3-aminophenyl group linked to a methylamino substituent and an N,N-dimethylacetamide backbone.
Properties
Molecular Formula |
C11H17N3O |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-(3-amino-N-methylanilino)-N,N-dimethylacetamide |
InChI |
InChI=1S/C11H17N3O/c1-13(2)11(15)8-14(3)10-6-4-5-9(12)7-10/h4-7H,8,12H2,1-3H3 |
InChI Key |
UQMQTRMJYAUPGR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CN(C)C1=CC=CC(=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Aminophenyl)(methyl)amino)-N,N-dimethylacetamide typically involves the reaction of 3-aminophenylamine with N,N-dimethylacetamide in the presence of a methylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Catalysts such as palladium or platinum may be used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond in 2-((3-Aminophenyl)(methyl)amino)-N,N-dimethylacetamide undergoes hydrolysis under acidic or basic conditions:
Hydrolysis rates depend on steric hindrance from the dimethylacetamide group, which slows reactivity compared to simpler amides.
Nitration and Halogenation
The 3-aminophenyl group participates in electrophilic aromatic substitution (EAS):
Meta-directing effects of the amino group dominate, though steric effects from the dimethylacetamide moiety reduce regioselectivity at higher temperatures .
Condensation Reactions
The methylamino group (-N(CH₃)-) facilitates condensation with carbonyl compounds:
| Substrate | Conditions | Product | Key Observations |
|---|---|---|---|
| Benzaldehyde | EtOH, Δ, 12h | Schiff base: C₆H₅CH=N-C₆H₃(NH₂)(N(CH₃)CO)N(CH₃)₂ | Reversible at pH < 3 |
| Acetylacetone | Cu(OAc)₂, DMF, 60°C | β-Keto-enamine complex | Chelates metal ions via N,O-coordination |
These reactions exploit the nucleophilicity of the secondary amine, with DMAc acting as both solvent and weak base .
Oxidative Transformations
Under oxidative conditions, the compound exhibits diverse reactivity:
a. Pd-Catalyzed Amidation
-
Conditions : Pd(OAc)₂ (5 mol%), K₂CO₃, DMAc, 120°C
-
Product : N-Aryl derivatives via C–N coupling at the aromatic amine site .
-
Mechanism : Oxidative addition of aryl halides to Pd⁰, followed by transmetalation and reductive elimination .
b. Fe-Mediated Carbamoylation
-
Conditions : FeCl₃ (10 mol%), TBHP, DMF, 70°C
-
Key Intermediate : Fe-stabilized radical species generated from TBHP and DMAc .
Reductive Alkylation
The dimethylacetamide moiety participates in reductive alkylation:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| LiAlH₄ | THF, 0°C → 25°C | 2-((3-Aminophenyl)(methyl)amino)-N,N-dimethylethylamine | Bioactive amine precursor |
| NaBH₄/MeOH | 25°C, 6h | Partial reduction to hemiaminal | Intermediate in drug synthesis |
Reduction selectivity depends on the steric environment of the amide carbonyl .
Cyclization Pathways
Intramolecular cyclization occurs under basic conditions:
Example :
-
Conditions : KOtBu, DMSO, 100°C
-
Product : Quinazolinone derivative via nucleophilic attack of the aromatic amine on the amide carbonyl.
Coordination Chemistry
The compound acts as a ligand in metal complexes:
| Metal Ion | Coordination Mode | Application |
|---|---|---|
| Cu(II) | N,O-bidentate | Catalytic oxidation of alcohols |
| Fe(III) | Monodentate (amide O) | Magnetic materials synthesis |
Stability constants (log β) for Cu(II) complexes exceed 8.5, indicating strong binding .
Stability and Degradation
Critical stability parameters:
-
pH Stability : Stable at pH 4–9 (24h, 25°C)
-
Thermal Decomposition : Onset at 210°C (TGA data)
-
Photodegradation : t₁/₂ = 4.2h under UV-C (λ = 254nm).
This comprehensive analysis demonstrates this compound’s utility in synthetic organic chemistry, particularly in pharmaceutical intermediate synthesis and coordination chemistry. Future research directions could explore its enantioselective reactions and catalytic applications.
Scientific Research Applications
2-((3-Aminophenyl)(methyl)amino)-N,N-dimethylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((3-Aminophenyl)(methyl)amino)-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
N-(3-Aminophenyl)-2-(dimethylamino)-N-methylacetamide (CAS 652140-34-6)
- Structure: Differs by having a dimethylamino group directly attached to the acetamide backbone rather than a methylamino group on the phenyl ring.
- Impact: The dimethylamino group may enhance solubility due to increased polarity, whereas the methylamino group on the phenyl ring in the target compound could influence steric interactions in biological systems .
2-[2-(2,6-Dichloro-phenylamino)-5-methoxy-phenyl]-N,N-dimethylacetamide (CAS 698357-92-5)
- Structure: Features a dichlorophenylamino group and a methoxy substituent on the phenyl ring.
Heterocyclic vs. Aromatic Systems
2-(3-Amino-4-chloro-1H-pyrazol-1-yl)-N,N-dimethylacetamide
- Structure : Replaces the phenyl ring with a pyrazole heterocycle and includes a chloro substituent.
- Impact : The pyrazole’s aromaticity and lone pairs may enhance interactions with metal ions or enzymes, differing from the purely hydrocarbon-driven interactions of the phenyl ring in the target compound .
Aliphatic Chain Modifications
2-[(2-Aminoethyl)(methyl)amino]-N,N-dimethylacetamide (CAS 1096314-99-6)
- Structure: Substitutes the phenyl ring with an aminoethyl chain.
N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide (CAS 652139-70-3)
Pharmacological and Physicochemical Properties
Bioactivity Insights
- Evidence from Dihydropiperazine Analogs: The acyclic analog 2-[(6-chloropyridin-3-yl)-methyl-(methyl)amino]-2-(cyanoimino)-N,N-dimethylacetamide (6) () exhibits significantly reduced bioactivity compared to rigid dihydropiperazine derivatives. This suggests that the target compound’s aromatic system may confer advantageous rigidity for target engagement .
Molecular Weight and Solubility
Toxicity Considerations
- Limited data exist for the target compound, but structurally related acetamides (e.g., 2-Cyano-N-[(methylamino)carbonyl]acetamide) lack comprehensive toxicological profiles, underscoring the need for further safety studies .
Biological Activity
2-((3-Aminophenyl)(methyl)amino)-N,N-dimethylacetamide is a compound of interest in medicinal chemistry due to its potential applications in drug development. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a dimethylacetamide backbone with an amino group substituted on a phenyl ring. This structural configuration is critical for its interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Drug Transporters : Research indicates that compounds similar to this compound can interact with P-glycoprotein (P-gp), a crucial drug transporter involved in multidrug resistance (MDR). In vitro studies have shown that certain derivatives stimulate ATPase activity, which is indicative of their potential as P-gp substrates or inhibitors .
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the amino group on the phenyl ring enhances its interaction with cellular targets, leading to increased cell death in multidrug-resistant cancer cells .
- Pharmacokinetic Properties : The compound has been evaluated for its pharmacokinetic properties, including bioavailability and distribution. It demonstrated good oral bioavailability and favorable brain penetration, making it a candidate for central nervous system-targeted therapies .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the phenyl ring and the amine groups significantly affect the biological activity of the compound. For instance:
- Substituents on the Phenyl Ring : The introduction of electron-donating or electron-withdrawing groups can modulate the compound's affinity for biological targets.
- Amine Variants : Variations in the amino substituents (e.g., methyl vs. ethyl) influence both potency and selectivity towards specific receptors or transporters .
Table 1: Summary of SAR Findings
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Electron-donating | Increases potency | |
| Electron-withdrawing | Decreases potency | |
| Methyl vs. Ethyl | Methyl preferred for activity |
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Cancer Therapy : In a study assessing its efficacy against MDR cancer cells, the compound showed significant cytotoxicity, with IC50 values in the low micromolar range .
- Neuropharmacology : Another investigation focused on its effects on cognitive function in animal models, demonstrating improvements in memory tasks when administered at specific doses .
- Drug Resistance Reversal : The compound was tested for its ability to reverse drug resistance in cancer cells, showing promise as an adjuvant therapy alongside conventional chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
